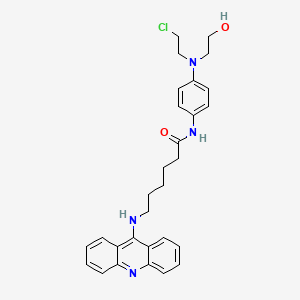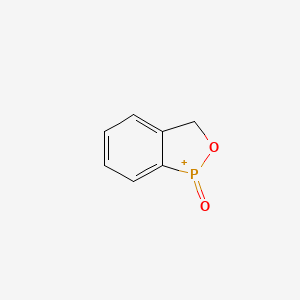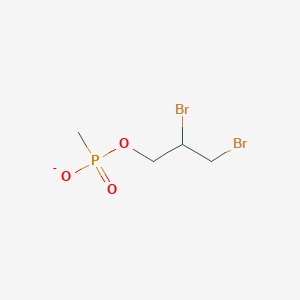
2,3-Dibromopropyl methylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromopropyl methylphosphonate is a chemical compound known for its applications in various fields, including flame retardants and industrial processes. This compound is characterized by the presence of bromine atoms and a methylphosphonate group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromopropyl methylphosphonate typically involves the bromination of propyl methylphosphonate. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the propyl group.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination reactors where propyl methylphosphonate is treated with bromine. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: 2,3-Dibromopropyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding propyl methylphosphonate.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of propyl methylphosphonate.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2,3-Dibromopropyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed as a flame retardant in various materials, including textiles and plastics.
作用机制
The mechanism of action of 2,3-dibromopropyl methylphosphonate involves its interaction with specific molecular targets. The bromine atoms and the methylphosphonate group play crucial roles in its reactivity and interactions with other molecules. The compound can inhibit certain enzymatic activities or disrupt cellular processes, depending on its application.
相似化合物的比较
2,3-Dibromopropyl methylphosphonate can be compared with other similar compounds, such as:
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.
2,3-Dibromopropyl isocyanurate: A compound with similar bromine content but different functional groups and applications.
Uniqueness: this compound is unique due to its specific combination of bromine atoms and a methylphosphonate group, which confer distinct chemical properties and reactivity compared to other brominated compounds.
属性
CAS 编号 |
114176-70-4 |
|---|---|
分子式 |
C4H8Br2O3P- |
分子量 |
294.89 g/mol |
IUPAC 名称 |
2,3-dibromopropoxy(methyl)phosphinate |
InChI |
InChI=1S/C4H9Br2O3P/c1-10(7,8)9-3-4(6)2-5/h4H,2-3H2,1H3,(H,7,8)/p-1 |
InChI 键 |
JMHFFXFNGJDCEN-UHFFFAOYSA-M |
规范 SMILES |
CP(=O)([O-])OCC(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


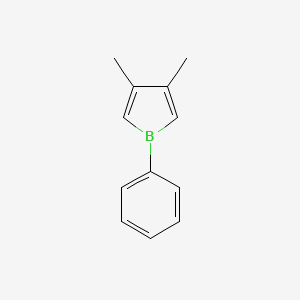
![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
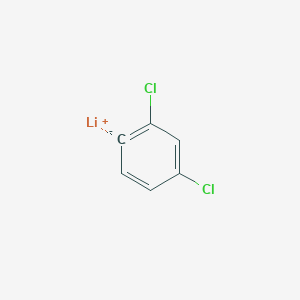

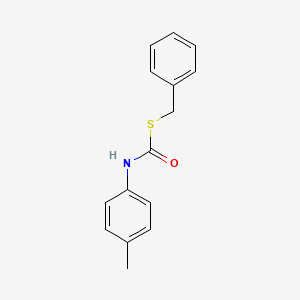

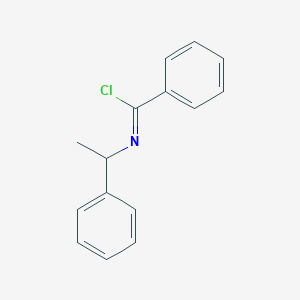
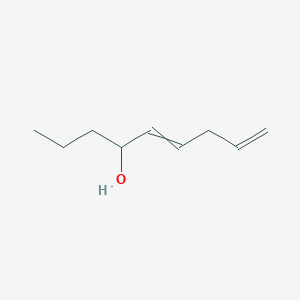
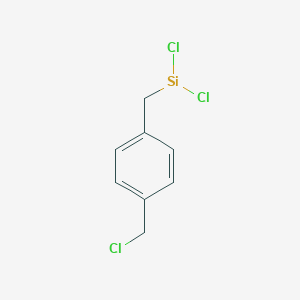
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
